trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid” is a chiral compound . Its CAS Number is 733742-77-3 and its molecular weight is 260.33 . The compound is not chirally pure as it contains a mixture of enantiomers .
Molecular Structure Analysis
The compound has a total of 40 bonds, which include 20 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 aliphatic carboxylic acid, 1 aromatic ketone, and 1 hydroxyl group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 260.33 . Its IUPAC name is (1R,2R)-2-(4-ethylbenzoyl)cyclohexanecarboxylic acid .Scientific Research Applications
1. Synthesis and Mass Spectra Analysis
Trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid and similar cyclohexane derivatives have been studied for their synthesis methods and mass spectra. These studies provide insights into the preparation and fragmentation patterns of such compounds (Bekkum et al., 2010).
2. Pharmacological Properties
Research has explored the pharmacological properties of compounds structurally related to Trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid. These studies focus on the antispasmodic activity of certain esters derived from similar chemical structures (Veer & Oud, 2010).
3. Catalytic Hydrogenation
Investigations into the hydrogenation of related compounds, like 4-ethylbenzoic acid, have been conducted. This research is crucial for understanding the isomerization reactions and the synthesis of specific isomers, contributing to the broader understanding of cyclohexane carboxylic acids (Qi-gui, 2004).
4. Environmental Monitoring
The analysis of environmental samples for metabolites of pyrethroids, which include structures similar to Trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid, is another area of research. This provides important information on environmental pollution and human exposure to such compounds (Arrebola et al., 1999).
properties
IUPAC Name |
(1R,2R)-2-(4-ethylbenzoyl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-2-11-7-9-12(10-8-11)15(17)13-5-3-4-6-14(13)16(18)19/h7-10,13-14H,2-6H2,1H3,(H,18,19)/t13-,14-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQFMUNMHVYHFQ-ZIAGYGMSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2CCCCC2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)[C@@H]2CCCC[C@H]2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641362 |
Source
|
Record name | (1R,2R)-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid | |
CAS RN |
733742-77-3 |
Source
|
Record name | (1R,2R)-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.